Dinaphthalen-2-yl butanedioate
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Overview
Description
Dinaphthalen-2-yl butanedioate is an organic compound characterized by the presence of two naphthalene rings attached to a butanedioate moiety. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-2-yl butanedioate typically involves the esterification of butanedioic acid with naphthalene-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-2-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, which have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Dinaphthalen-2-yl butanedioate has several scientific research applications:
Mechanism of Action
The mechanism by which dinaphthalen-2-yl butanedioate exerts its effects is primarily through its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound acts as an electron transport material, facilitating the movement of electrons through the device and enhancing its efficiency and stability . The pathways involved include the formation of charge-transfer complexes and the stabilization of excited states .
Comparison with Similar Compounds
Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties and use in explosive detection.
9,10-Diphenyl-anthracene derivatives: Utilized in blue fluorescent organic light-emitting diodes.
Uniqueness: Dinaphthalen-2-yl butanedioate stands out due to its dual naphthalene structure, which imparts unique electronic properties that are advantageous in the development of advanced materials for electronic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Biological Activity
Dinaphthalen-2-yl butanedioate, a compound featuring two naphthalene moieties linked by a butanedioate group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including experimental findings, mechanisms of action, and potential applications.
This compound can be described structurally as follows:
- Chemical Formula : C18H14O4
- Molecular Weight : 290.30 g/mol
- IUPAC Name : 2,2'-dinaphthalen-2-yl butanedioate
The compound's structure facilitates various chemical reactions, such as oxidation and substitution, which can lead to derivatives with enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that its derivatives exhibit:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that this compound and its derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers .
Anticancer Activity
A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated varying levels of cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10 ± 1.5 |
This compound | MDA-MB-231 | 8 ± 0.5 |
This compound | PC-3 | 15 ± 2.0 |
This compound | HepG2 | 12 ± 1.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent.
Case Study 1: Cancer Cell Line Sensitivity
A comprehensive investigation into the sensitivity of different cancer cell lines to this compound revealed that MDA-MB-231 cells exhibited the highest sensitivity, with an IC50 value significantly lower than that of other tested lines. This suggests a targeted approach could be beneficial for breast cancer therapies.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound showed promising results in reducing bacterial load in vitro, paving the way for further development into therapeutic applications.
Properties
CAS No. |
142348-34-3 |
---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
dinaphthalen-2-yl butanedioate |
InChI |
InChI=1S/C24H18O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2 |
InChI Key |
OVSBPNWXOOMWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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